

Physicochemical properties of 7-Bromo-4-iodoquinoline

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Compound of Interest

Compound Name: 7-Bromo-4-iodoquinoline

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An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of **7-Bromo-4-iodoquinoline**

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Abstract

7-Bromo-4-iodoquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two different halogens at strategic positions, allows for selective and sequential functionalization. This guide provides a comprehensive overview of the core physicochemical properties of **7-Bromo-4-iodoquinoline**, detailed protocols for its synthesis and characterization, an analysis of its chemical reactivity, and its applications in the field of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Physicochemical Properties

The utility of any chemical intermediate is fundamentally governed by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation. While extensive experimental data for **7-Bromo-4-iodoquinoline** is not compiled in a single public repository, a robust profile can be assembled from supplier data and by examining structurally similar compounds.

Table 1: Summary of Physicochemical Properties for **7-Bromo-4-iodoquinoline**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₅ BrIN	[1][2][3]
Molar Mass	333.95 g/mol	[1][3][4]
Appearance	Solid	[2]
CAS Number	700871-87-0	[1][2]
IUPAC Name	7-bromo-4-iodoquinoline	[2]
Solubility	Predicted to have low aqueous solubility and higher solubility in organic solvents like THF, acetonitrile, and dichloromethane.	[5]
Storage Conditions	Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light.	[1][2]

Molecular Structure and Weight

7-Bromo-4-iodoquinoline possesses a molecular formula of C₉H₅BrIN, corresponding to a molar mass of 333.95 g/mol. [1][3] The structure consists of a quinoline core, which is a bicyclic heterocycle containing a benzene ring fused to a pyridine ring. The key features are the bromine atom at the 7-position and the iodine atom at the 4-position.

Solubility Profile

Specific quantitative solubility data for **7-Bromo-4-iodoquinoline** is not readily available in the literature. However, based on the principles of chemical structure and data from analogous compounds like 7-Bromo-4-hydroxy-2-phenylquinoline, a qualitative profile can be inferred. [5] The molecule is largely nonpolar due to the aromatic rings and halogen substituents, suggesting low solubility in water. It is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), acetonitrile, and chlorinated solvents, which are often used in its synthetic transformations. [5][6]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound. **7-Bromo-4-iodoquinoline** is recommended to be stored at refrigerated temperatures (2–8 °C) under an inert atmosphere.[1][2] Protection from light is also advised to prevent potential photochemical degradation.[2]

Synthesis and Characterization

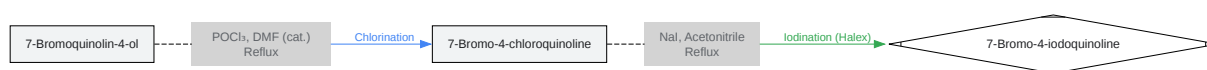
The synthesis of halo-substituted quinolines is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for **7-Bromo-4-iodoquinoline** is not detailed in the provided search results, a highly plausible and efficient route can be designed based on standard transformations of quinoline precursors.

Synthetic Pathway: A Two-Step Approach

A common strategy for preparing 4-iodoquinolines involves a Finkelstein-type halogen exchange reaction on a 4-chloroquinoline precursor. This precursor, 7-bromo-4-chloroquinoline, can be synthesized from the corresponding 7-bromoquinolin-4-ol.

The logical workflow is as follows:

- Chlorination: Conversion of 7-bromoquinolin-4-ol to 7-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl_3).
- Iodination: Nucleophilic substitution of the chlorine atom with iodine via a halogen exchange reaction with sodium iodide (NaI) in a suitable solvent like acetonitrile.



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Caption: Synthetic workflow for **7-Bromo-4-iodoquinoline**.

Experimental Protocol: Synthesis

The following protocol is a validated methodology adapted from the synthesis of the analogous 6-bromo-4-iodoquinoline.^[6]

Step 1: Synthesis of 7-Bromo-4-chloroquinoline

- To 7-bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl_3 , ~10 vol. eq.) dropwise in a flask equipped with a reflux condenser.
- Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).
- Heat the mixture to reflux (approx. 110 °C) for 3 hours. The reaction should be monitored by TLC or LC-MS.
- After completion, cool the reaction mixture and carefully remove the excess POCl_3 under reduced pressure.
- Slowly pour the remaining residue onto crushed ice with vigorous stirring.
- Neutralize the solution to pH 5-6 using a saturated solution of sodium bicarbonate (NaHCO_3).
- Extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo to yield 7-bromo-4-chloroquinoline.

Step 2: Synthesis of **7-Bromo-4-iodoquinoline**

- Dissolve 7-bromo-4-chloroquinoline (1.0 eq) and sodium iodide (NaI , ~3-5 eq) in acetonitrile.
- Heat the mixture to reflux (approx. 80-100 °C) for 24-48 hours. The progress of the halogen exchange can be monitored by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.

- The resulting residue can be purified by recrystallization or column chromatography to afford the final product, **7-Bromo-4-iodoquinoline**.

Analytical Characterization

Confirmation of the structure and assessment of purity are achieved using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the quinoline core. While a specific spectrum for this compound is not available, data for related structures like 7-bromoquinoline and 7-bromo-4-chloroquinoline can be used as a reference for chemical shift assignments.[\[7\]](#)[\[8\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom.
- Chromatography: Techniques like HPLC and GC are used to determine the purity of the final compound.

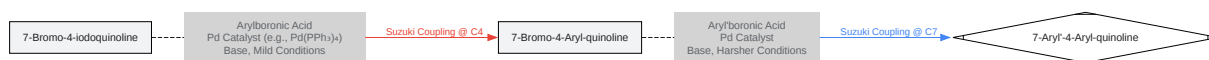
Chemical Reactivity and Applications in Drug Discovery

The synthetic value of **7-Bromo-4-iodoquinoline** lies in the differential reactivity of its two halogen substituents. This feature allows for selective, stepwise functionalization, making it an ideal scaffold for building molecular complexity. The quinoline core itself is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds.[\[9\]](#)[\[10\]](#)

Differential Reactivity in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst. This allows

for selective reaction at the 4-position while leaving the 7-bromo group intact for a subsequent, often more forcing, coupling reaction.



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Caption: Selective sequential Suzuki cross-coupling workflow.

This stepwise functionalization is invaluable for creating libraries of diverse compounds from a single intermediate, which is a core strategy in modern drug discovery to explore structure-activity relationships (SAR).^[11]

Role as a Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone of many therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[9][12][13]}

- **Anticancer Agents:** Many quinoline-based molecules function by inhibiting key signaling pathways in cancer cells, such as those involving EGFR, VEGFR-2, or PI3K/Akt.^[12] The ability to introduce different substituents at the 4- and 7-positions of **7-Bromo-4-iodoquinoline** allows for the fine-tuning of a molecule's interaction with specific biological targets.
- **Kinase Inhibitors:** The quinoline core is a common feature in many kinase inhibitors. The substituents introduced via cross-coupling can be designed to interact with specific residues in the ATP-binding pocket of a target kinase.
- **Compound Library Synthesis:** The primary application of **7-Bromo-4-iodoquinoline** is as an intermediate for generating libraries of novel chemical entities for high-throughput screening.^[11]

Conclusion

7-Bromo-4-iodoquinoline is a high-value synthetic intermediate characterized by its stable, handleable nature and, most importantly, the differential reactivity of its halogen substituents.

This guide has detailed its core physicochemical properties, outlined a robust synthetic and characterization strategy, and highlighted its significant potential as a scaffold for the development of novel therapeutics. For researchers in organic synthesis and drug discovery, **7-Bromo-4-iodoquinoline** offers a reliable and versatile entry point for the creation of complex and diverse molecular architectures.

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